molecular formula C11H6F3NOS B8281735 2-(5-(Trifluoromethyl)thiophen-2-yl)isonicotinaldehyde

2-(5-(Trifluoromethyl)thiophen-2-yl)isonicotinaldehyde

Cat. No. B8281735
M. Wt: 257.23 g/mol
InChI Key: LNXHZSPHAKLFAQ-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-(5-(trifluoromethyl)thiophen-2-yl)isonicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromoisonicotinaldehyde and (5-(trifluoromethyl)thiophen-2-yl)boronic acid (29.4 mg, 62.3 mg theoretical, 47.2%). LC-MS m/z 258.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.4 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=1)[CH:8]=[O:9].[F:13][C:14]([F:24])([F:23])[C:15]1[S:19][C:18](B(O)O)=[CH:17][CH:16]=1>>[F:13][C:14]([F:24])([F:23])[C:15]1[S:19][C:18]([C:5]2[CH:6]=[C:7]([CH:10]=[CH:11][N:12]=2)[CH:8]=[O:9])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=O)C=CN1
Step Three
Name
Quantity
29.4 mg
Type
reactant
Smiles
FC(C1=CC=C(S1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(S1)C=1C=C(C=O)C=CN1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.